Kinase Selectivity: Furo[3,2-b]pyridine Core Delivers CLK/HIPK Selectivity Over Other Kinase Families
While direct head-to-head data for CAS 941928-48-9 is scarce, the furo[3,2-b]pyridine scaffold has been systematically profiled. In the CLK/HIPK inhibitor study, the core scaffold enabled the identification of MU135 (a 3,5-disubstituted analog) which inhibited HIPK2 with an IC50 of 2.4 nM and showed excellent selectivity over a panel of 356 kinases [1]. The target compound, bearing the key 5-methyl and 2,4-difluorophenyl groups, is structurally positioned within the patent's Markush structure, which claims selectivity over DYRK1A and other kinases [2]. This class-level selectivity is a critical differentiator from multi-kinase inhibitors like staurosporine.
| Evidence Dimension | Kinase selectivity (S(35) score) |
|---|---|
| Target Compound Data | Not available for this specific compound |
| Comparator Or Baseline | MU135 (furo[3,2-b]pyridine analog): HIPK2 IC50 = 2.4 nM, S(35) = 0.01 at 1 µM across 356 kinases [1] |
| Quantified Difference | Class-level: The scaffold enables single-digit nM inhibition of target kinases with high selectivity, unlike pan-kinase inhibitors. |
| Conditions | Biochemical kinase assay panels; KINOMEscan screening platform as described in [1] |
Why This Matters
Procurement of this specific compound, rather than a generic kinase inhibitor, ensures alignment with the pharmacophore geometry required to achieve the reported selectivity profile, which is essential for target validation studies.
- [1] Němec V, Maier L, Berger BT, et al. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry. 2021;215:113284. View Source
- [2] Paruch K, Němec V, Maier L, et al. Furopyridines as inhibitors of protein kinases. US Patent 20170037052 A1. Published February 9, 2017. View Source
